Diphyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALC, ETHER, BENZENE; INSOL IN WATER

Insoluble

Synonyms

Canonical SMILES

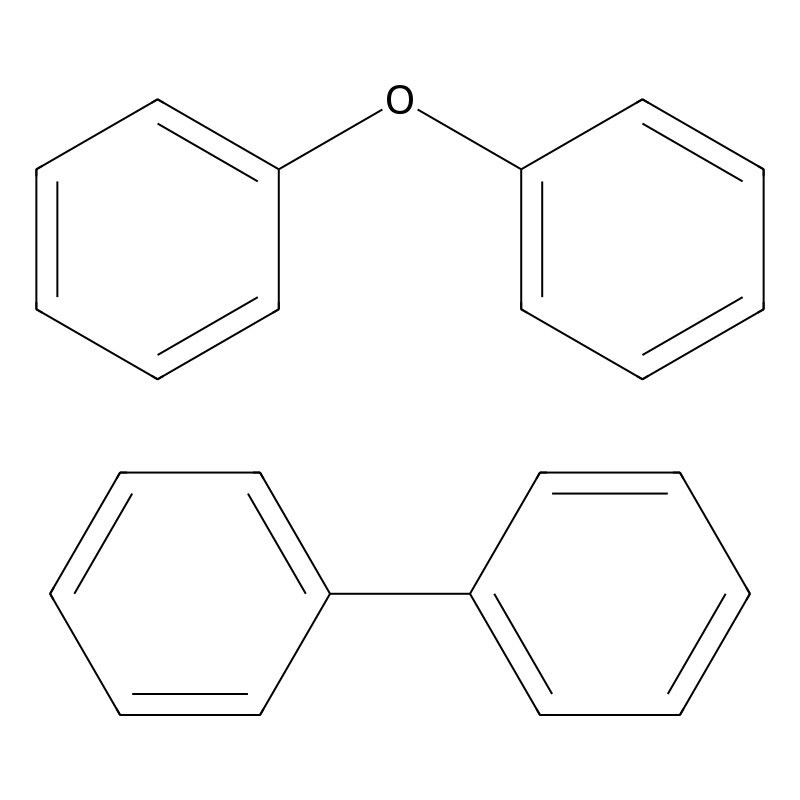

Diphyl (CAS 8004-13-5), also commercially known as Dowtherm A or Therminol VP-1, is a highly specialized synthetic eutectic mixture composed of 26.5% biphenyl and 73.5% diphenyl ether. Engineered specifically as an ultra-high-temperature heat transfer fluid (HTF), its primary procurement value lies in its exceptional thermal stability and its dual-phase (liquid and vapor) operational capability. With an atmospheric boiling point of 257°C and a maximum bulk application temperature of 400°C, Diphyl provides precise, low-pressure thermal management for demanding industrial environments, outperforming standard thermal oils in both heat transfer efficiency and operational lifespan[REFS-1, REFS-2].

Substituting Diphyl with conventional mineral oils or partially hydrogenated terphenyls (e.g., Therminol 66) compromises high-temperature performance and process flexibility. Mineral oils suffer from rapid thermal degradation and system fouling above 300°C. While terphenyl-based fluids offer adequate liquid-phase stability, their high atmospheric boiling points (approx. 359°C) restrict them strictly to liquid-phase heating [1]. Diphyl’s precise eutectic composition not only depresses the freezing point to 12.3°C—avoiding the severe heat-tracing requirements of pure biphenyl (69°C)—but also enables vapor-phase condensation heating . This dual-phase capability is critical for achieving uniform, isothermal temperature control in complex reactor geometries, making Diphyl non-interchangeable for precision high-temperature applications.

Maximum Thermal Stability Limit vs. Terphenyl-Based Fluids

In high-temperature continuous operations, the eutectic biphenyl/diphenyl ether mixture (Diphyl) demonstrates superior thermal endurance compared to partially hydrogenated terphenyls. While terphenyl mixtures are generally limited to bulk operating temperatures around 345°C and show accelerated decomposition near 300°C in open systems, Diphyl maintains structural integrity and heat transfer efficiency up to 390–400°C [1]. This extension in thermal headroom significantly reduces fluid replacement frequency, hydrogen gas formation, and fouling risks in extreme-temperature applications [2].

| Evidence Dimension | Maximum continuous operating temperature |

| Target Compound Data | 390°C – 400°C (Diphyl / Eutectic mixture) |

| Comparator Or Baseline | ~345°C (Partially hydrogenated terphenyls / Therminol 66) |

| Quantified Difference | ~45°C higher maximum operating temperature |

| Conditions | Closed-loop industrial heat transfer systems and CSP solar fields |

Procurement of this specific eutectic mixture is mandatory for processes exceeding 350°C to prevent rapid fluid degradation and costly system fouling.

Vapor-Phase Isothermal Heating Capability

Diphyl’s atmospheric boiling point of 257°C allows it to be utilized as a vapor-phase heating medium, a critical advantage over heavier synthetic fluids . Terphenyl-based alternatives have boiling points near 359°C, restricting them to sensible (liquid-phase) heating [1]. By utilizing the latent heat of condensation of Diphyl vapor, facilities can achieve highly uniform, isothermal heating across complex surfaces at relatively low system pressures (e.g., ~10.7 bar at 400°C), which is impossible to replicate with forced liquid convection.

| Evidence Dimension | Atmospheric boiling point and phase utility |

| Target Compound Data | 257°C (Enables low-pressure vapor-phase condensation heating) |

| Comparator Or Baseline | 359°C (Therminol 66, restricted to liquid-phase heating) |

| Quantified Difference | 102°C lower boiling point enabling dual-phase utility |

| Conditions | Atmospheric to moderate pressure (up to ~10.7 bar) process heating |

Vapor-phase utility allows engineers to design simpler, lower-pressure systems that deliver perfectly uniform isothermal heating for sensitive chemical reactions.

Eutectic Freezing Point Depression vs. Pure Precursors

Formulating biphenyl and diphenyl ether into a precise 26.5:73.5 eutectic mixture drastically improves ambient processability. Pure biphenyl melts at 69°C and pure diphenyl ether melts at 27°C, both requiring extensive heat tracing to prevent line freezing during ambient plant shutdowns [1]. The Diphyl eutectic mixture depresses the freezing point to 12.3°C, ensuring the fluid remains pumpable in most indoor industrial environments without supplementary heating.

| Evidence Dimension | Freezing / Melting Point |

| Target Compound Data | 12.3°C (Eutectic mixture) |

| Comparator Or Baseline | 69°C (Pure biphenyl) and 27°C (Pure diphenyl ether) |

| Quantified Difference | 14.7°C to 56.7°C reduction in freezing point |

| Conditions | Ambient plant handling and system startup |

The eutectic formulation eliminates the need for costly, energy-intensive heat tracing on piping networks during ambient temperature startups.

Concentrated Solar Power (CSP) Parabolic Trough Plants

Diphyl is the industry-standard heat transfer fluid for large-scale CSP solar fields. Its ability to withstand continuous bulk fluid temperatures of 393°C without severe degradation allows solar receivers to operate at peak thermodynamic efficiency, outperforming mineral oils and terphenyls in long-term stability [1].

Polyester (PET/PA) Polycondensation Reactors

In synthetic fiber and resin manufacturing, precise temperature control is critical to maintaining a uniform polymer molecular weight distribution. Diphyl’s vapor-phase heating capability provides highly uniform, isothermal heat transfer via condensation, preventing localized hot spots that would otherwise degrade the polymer melt .

High-Temperature Chemical Synthesis and Distillation

For chemical plants requiring reactor heating or reboiler duties between 300°C and 400°C, Diphyl offers a low-pressure, high-stability alternative to direct firing or high-pressure steam. Its high thermal ceiling minimizes fluid fouling and extends maintenance intervals in continuous chemical processing [2].

References

- [1] Jung, C. 'Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether.' AIP Conference Proceedings, vol. 2445, no. 1, 2022.

- [3] Boukelia, T. E., et al. 'Life Time Analysis of Thermal Oil Used as Heat Transfer Fluid in CSP Power Plant.' AIP Conference Proceedings, vol. 1814, no. 1, 2017.

Physical Description

Colorless to straw-colored liquid or solid (below 54°F) with a disagreeable, aromatic odor. [Note: A mixture typically contains 75% phenyl ether & 25% biphenyl.]

Color/Form

Boiling Point

257 °C

495°F

Flash Point

255 °F OC.

239°F

Density

1.06 @ 25 °C/25 °C

(77°F): 1.06

Odor

Melting Point

12.2 °C

54°F

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 MM HG @ 25 °C

(77°F): 0.08 mmHg

Pictograms

Irritant;Environmental Hazard

Other CAS

Methods of Manufacturing

General Manufacturing Information

Dates

Explore Compound Types